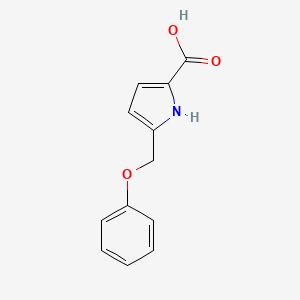

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)-

Description

1H-Pyrrole-2-carboxylic acid derivatives are heterocyclic compounds with a pyrrole core substituted at specific positions. These compounds are notable for their bioactivities, including antitumor and protein kinase inhibition properties, as observed in marine organisms . The target compound, 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)-, features a phenoxymethyl group at the 5-position of the pyrrole ring.

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-(phenoxymethyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c14-12(15)11-7-6-9(13-11)8-16-10-4-2-1-3-5-10/h1-7,13H,8H2,(H,14,15) |

InChI Key |

OJMGQVTXAMRSAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial production methods often involve the use of palladium(II)-catalyzed cascade reactions of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, leading to substituted pyrrole derivatives via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common for pyrrole derivatives. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The phenoxymethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Molecular Weight and Functional Groups

- Methyl 5-phenyl-1H-pyrrole-2-carboxylate: Molecular weight 201.225 (C₁₂H₁₁NO₂) with a phenyl ester group . The phenoxymethyl substituent (C₇H₇O) in the target compound likely increases hydrophobicity compared to phenyl esters.

- 5-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carboxylic acid: Molecular weight 230.26 (C₁₃H₁₄N₂O₂) . The dimethylamino group enhances solubility via basicity, contrasting with the phenoxymethyl’s neutral ether linkage.

Antimicrobial Activity

- untreated 1.61×10⁸ CFU/mL) .

- Docosanoic acid: Reduces viability to 2×10⁶ CFU/mL at the same concentration, indicating higher antimicrobial potency .

Receptor Binding and Drug Design

- Pyrrolo[3,2-c]quinoline derivatives: Act as 5-HT₆ receptor antagonists, demonstrating pyrrole-based compounds' applicability in CNS disorders .

- 5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic acid (5) : Synthesized in 83.5% yield for CB₂ receptor antagonism . Bulky substituents like 4-methylbenzyl may enhance receptor selectivity.

The phenoxymethyl group’s electron-rich nature could modulate receptor affinity, making the target compound a candidate for structure-activity relationship (SAR) studies in neurological or inflammatory targets.

Physicochemical Properties

Solubility and Acidity

- 5-Acetyl-1H-pyrrole-2-carboxylic acid : A nitro group (electron-withdrawing) increases carboxylic acid acidity (pKa ~2-3) .

- Phenoxymethyl substituent: The ether’s electron-donating effect may slightly reduce acidity (pKa ~4-5), favoring passive diffusion across biological membranes.

Crystallography and Hydrogen Bonding

Biological Activity

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- is a compound belonging to the pyrrole class, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine and industry based on recent research findings.

Chemical Structure and Properties

1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- features a pyrrole ring substituted with a phenoxymethyl group. This structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1H-Pyrrole-2-carboxylic acid have been shown to inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii . The mechanism often involves the disruption of quorum sensing (QS) pathways, which are critical for bacterial communication and biofilm formation.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Target Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- | Pseudomonas aeruginosa | < 0.50 | QS inhibition |

| 5-Oxo-4,5-dihydro-1H-pyrrole-2-carboxylic acid | Acinetobacter baumannii | < 0.25 | DNA gyrase inhibition |

Anti-Tuberculosis Activity

Pyrrole derivatives have shown promise in the fight against tuberculosis (TB). A study highlighted that specific pyrrole-2-carboxamides demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity . The structure–activity relationship (SAR) studies revealed that modifications on the pyrrole ring significantly enhance anti-TB efficacy.

Case Study: Anti-TB Activity

A compound derived from the pyrrole family exhibited a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant TB strains. This compound was further evaluated for its effects on mycolic acid biosynthesis, a crucial component in the bacterial cell wall .

The biological activity of 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- can be attributed to several mechanisms:

- Quorum Sensing Inhibition : Disruption of QS pathways leads to reduced virulence factor production in bacteria.

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial survival and replication.

- Biofilm Disruption : Effective against biofilm-forming bacteria, enhancing the efficacy of existing antibiotics when used in combination therapies .

Research Findings

Recent studies have focused on the pharmacological potential of pyrrole derivatives:

- In Vivo Studies : In models like Galleria mellonella, treatment with pyrrole compounds increased survival rates when combined with traditional antibiotics .

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to bacterial QS regulatory proteins, indicating potential for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.